

Validation of PARP-1 Inhibition by EB-47 Dihydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: *EB-47 dihydrochloride*

Cat. No.: *B15585080*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of **EB-47 dihydrochloride**, a potent and selective preclinical inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Its performance is objectively compared with clinically approved PARP inhibitors, supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

EB-47 dihydrochloride is a potent, NAD⁺ mimetic, preclinical PARP-1 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 45 nM.^{[1][2][3][4]} It demonstrates a unique mechanism of action by allosterically increasing the affinity of PARP-1 for DNA breaks, classifying it as a "Type I" PARP inhibitor with strong PARP trapping potential.^{[5][6]} While it shows high potency for PARP-1, it has modest activity against ARTD5 (PARP5) and weaker inhibition of other PARP family members.^{[1][4]} Unlike clinically approved inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib, EB-47 has not progressed to clinical trials, potentially due to challenges with cell permeability.^[7] This guide presents a comparative analysis of EB-47's biochemical and mechanistic profile against these established therapeutic agents.

Data Presentation

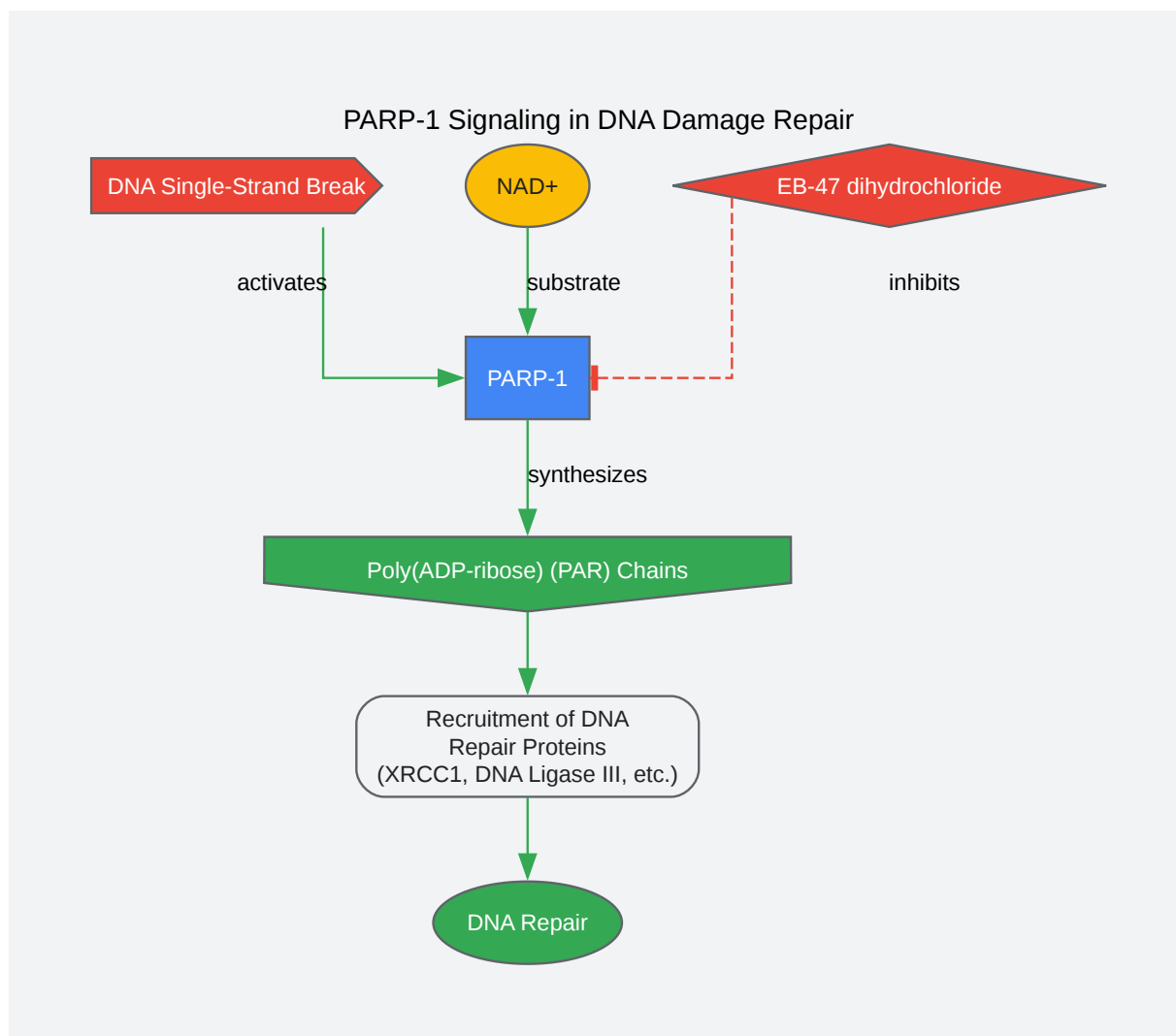
Table 1: Comparative Inhibitory Activity of PARP Inhibitors

Compound	PARP-1 IC50 (nM)	PARP-2 IC50 (nM)	Other PARP/ARTD Inhibition
EB-47 dihydrochloride	45[1][2][3][4]	Not Reported	ARTD5 (PARP5): 410 nM[1][4]
Olaparib	~1-5	~1-5	Broad inhibition of other PARPs[1]
Rucaparib	~1-2	~0.2-0.3	Broad inhibition of other PARPs[1][8]
Niraparib	~2-4	~2-4	Selective for PARP-1/2[9]
Talazoparib	~1	~0.2	Broad inhibition of other PARPs[1][8]

Table 2: Comparative PARP Trapping Potency and Developmental Stage

Compound	PARP Trapping Classification/Potency	Developmental Stage	Key Characteristics
EB-47 dihydrochloride	Type I (increases PARP-1 DNA binding) [5][6]	Preclinical[7]	NAD+ mimetic, allosteric modulator of PARP-1 DNA binding. [5][7] Potential cell permeability issues.[7]
Olaparib	Type II (small increase in DNA binding)[5]	Clinically Approved	First-in-class approved PARP inhibitor.[10]
Rucaparib	Type III (decreases DNA binding)[5]	Clinically Approved	Potent inhibitor of both PARP-1 and PARP-2. [8]
Niraparib	Type III (decreases DNA binding)[5]	Clinically Approved	Selective for PARP-1 and PARP-2.[9]
Talazoparib	Type II (small increase in DNA binding)[5]	Clinically Approved	Most potent PARP trapper among approved inhibitors.[9]

Mandatory Visualization



Biochemical Assays

Confirm in cells

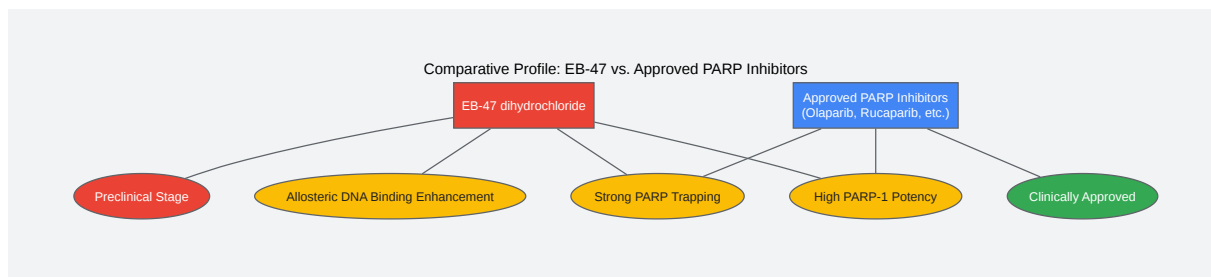
Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Validate functional effect

Assess cellular outcome

Evaluate in vivo

In Vivo Efficacy Studies (e.g., Xenograft models)



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